3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O It is a derivative of pyrrolo[2,3-b]pyridine, featuring a bromine atom at the 3-position and a methoxy group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization , which could imply favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The compound binds to the tyrosine kinase domain of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is significant because abnormal activation of FGFR signaling is associated with the progression of various cancers, including breast, lung, and prostate cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In breast cancer cells, for example, treatment with this compound leads to a significant decrease in cell viability and an increase in apoptotic markers . Additionally, the compound affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, this compound exerts its anti-cancer effects and influences cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of the tyrosine kinase domain of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a reduction in the activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent for targeting FGFR-dependent cancers.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of FGFR activity . Over time, the compound’s effects on cell proliferation and apoptosis become more pronounced, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its inhibitory effects on FGFRs . The localization and accumulation of the compound within specific tissues and cells are essential for its therapeutic action and are influenced by factors such as tissue perfusion and transporter expression levels.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s activity and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyrrolo[2,3-b]pyridines or reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
3-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the development of compounds with specific properties for targeted applications.
Properties
IUPAC Name |
3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBCCYCMDWJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653330 | |
Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-76-7 | |
Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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